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Compound of Interest

Compound Name: 3-Aminomethyl-phenylacetic acid

Cat. No.: B056835 Get Quote

Introduction: Unveiling the Potential of a
Bifunctional Building Block
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular

scaffolds are paramount to the efficient discovery of novel therapeutics. 3-Aminomethyl-
phenylacetic acid is one such scaffold that has garnered significant interest.[1] This

bifunctional organic compound, featuring a primary amine and a carboxylic acid connected to a

central phenyl ring, offers a unique combination of structural rigidity and synthetic tractability.[1]

Its architecture allows for the precise spatial orientation of pharmacophoric elements, making it

an ideal building block for a diverse range of therapeutic agents, from enzyme inhibitors and

peptide mimetics to the sophisticated architecture of proteolysis-targeting chimeras

(PROTACs).[1][2] This guide provides an in-depth exploration of the applications of 3-
Aminomethyl-phenylacetic acid in drug discovery, complete with detailed protocols and

mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Synthetic
Versatility
The utility of 3-Aminomethyl-phenylacetic acid as a scaffold is rooted in its fundamental

chemical properties.
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Property Value Source

Molecular Formula C₉H₁₁NO₂ PubChem CID: 22247029[3]

Molecular Weight 165.19 g/mol PubChem CID: 22247029[3]

IUPAC Name

2-[3-

(aminomethyl)phenyl]acetic

acid

PubChem CID: 22247029[3]

XLogP3 -1.8 PubChem CID: 22247029[3]

The presence of both an amine and a carboxylic acid allows for orthogonal chemical

modifications. The amine can be readily acylated, alkylated, or used in reductive amination,

while the carboxylic acid is amenable to esterification or amidation. This dual functionality is

key to its role as a versatile linker and scaffold.

Application I: A Central Linker in Proteolysis-
Targeting Chimeras (PROTACs)
A groundbreaking application of 3-Aminomethyl-phenylacetic acid is its use as a linker in the

design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.[4]

Case Study: The PTP1B/TC-PTP Dual Degrader DU-14
A prime example is the development of DU-14, a highly potent and selective small molecule

degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine

Phosphatase (TC-PTP).[5][6] These two phosphatases are negative regulators in T-cell

activation and tumor antigen presentation, making them compelling targets for cancer

immunotherapy.[1][5] The PROTAC DU-14 utilizes a derivative of 3-Aminomethyl-
phenylacetic acid to link a potent PTP1B/TC-PTP inhibitor to a von Hippel-Lindau (VHL) E3

ligase ligand.[2][7]

The lead dual PROTAC molecule, DU-14, degrades both PTP1B and TC-PTP with low

nanomolar efficacy in multiple cell lines.[5] This degradation enhances IFN-γ signaling and
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antigen presentation in tumor cells and promotes the activation of CD8+ T-cells.[5][6] In

preclinical studies, DU-14 has been shown to block tumor growth in a syngeneic mouse model,

demonstrating its potential as a novel cancer immunotherapeutic agent.[5]

Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of a PROTAC.

Protocol: Synthesis of a PROTAC using 3-Aminomethyl-
phenylacetic Acid Linker (Representative)
This protocol provides a representative procedure for the amide coupling reactions involved in

synthesizing a PROTAC like DU-14. Note: This is a generalized protocol based on standard

amide coupling techniques; for the exact, validated procedure for DU-14, consulting the

primary literature (Dong J, et al. Angew Chem Int Ed Engl. 2023) is recommended.

Step 1: Protection of 3-Aminomethyl-phenylacetic Acid (if necessary)

Depending on the synthetic strategy, one of the functional groups may need to be protected.

For instance, the amine can be protected with a Boc group, and the carboxylic acid can be

protected as a methyl or ethyl ester.

Step 2: Amide Coupling with the "Warhead" (Target Protein Ligand)

Materials: Boc-protected 3-Aminomethyl-phenylacetic acid, PTP1B/TC-PTP inhibitor with

a free amine or carboxylic acid, HATU (or a similar coupling reagent), and DIPEA in

anhydrous DMF.

Procedure:

Dissolve Boc-protected 3-Aminomethyl-phenylacetic acid (1.0 eq) in anhydrous DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room

temperature.

Add the PTP1B/TC-PTP inhibitor (1.0 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
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Upon completion, quench the reaction with water and extract the product with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the coupled product by flash column chromatography.

Step 3: Deprotection

Procedure:

Dissolve the purified product from Step 2 in a solution of TFA in DCM (e.g., 20% v/v).

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-

MS).

Remove the solvent and excess TFA under reduced pressure.

Step 4: Amide Coupling with the E3 Ligase Ligand

Materials: The deprotected intermediate from Step 3, VHL ligand with a free carboxylic acid,

HATU, and DIPEA in anhydrous DMF.

Procedure:

Follow a similar amide coupling procedure as in Step 2, using the deprotected

intermediate as the amine component and the VHL ligand as the carboxylic acid

component.

Purify the final PROTAC molecule by preparative HPLC.

Application II: Scaffold for CNS-Active Agents and
Other Therapeutics
The structural similarity of 3-Aminomethyl-phenylacetic acid to neurotransmitters like GABA

and phenylalanine suggests its potential as a scaffold for developing drugs targeting the central
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nervous system (CNS).[1] Its physicochemical properties can be tuned to enhance blood-brain

barrier penetration, a critical factor for CNS drug discovery.[2]

Derivatives of 3-Aminomethyl-phenylacetic acid have been investigated for a range of

therapeutic applications, including:

Antiarrhythmic Agents: Esters of mono- and bis(aminomethyl)phenylacetic acid have been

synthesized and evaluated for their antiarrhythmic properties.

Analgesic and Anxiolytic Agents: Pharmacological studies of certain derivatives have

revealed potential analgesic and anxiolytic activities.[8]

Immunomodulating Agents: Phenylacetic acid derivatives have been explored for their

immunomodulating activities.

Protocol: General Synthesis of 3-Aminomethyl-
phenylacetic Acid Derivatives via Amide Bond
Formation
This protocol outlines a general method for synthesizing a library of amide derivatives of 3-
Aminomethyl-phenylacetic acid for structure-activity relationship (SAR) studies.

Materials: 3-Aminomethyl-phenylacetic acid hydrochloride, a diverse set of carboxylic

acids (R-COOH), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt

(Hydroxybenzotriazole), and a suitable base (e.g., triethylamine or DIPEA) in an appropriate

solvent like DMF or DCM.

Procedure:

In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in the chosen solvent.

Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at 0 °C.

In a separate flask, suspend 3-Aminomethyl-phenylacetic acid hydrochloride (1.1 eq) in

the same solvent and add the base (2.2 eq).

Add the amine solution to the activated carboxylic acid solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, work up the reaction by washing with aqueous acid, base, and brine.

Dry the organic layer and concentrate to yield the crude product, which can then be

purified by crystallization or column chromatography.

Structure-Activity Relationship (SAR) Exploration
Workflow
Caption: Workflow for SAR exploration using the 3-Aminomethyl-phenylacetic acid scaffold.

Conclusion: A Scaffold with a Bright Future
3-Aminomethyl-phenylacetic acid stands out as a highly valuable and versatile building block

in the arsenal of medicinal chemists. Its bifunctional nature provides a robust platform for the

synthesis of complex molecules with diverse therapeutic applications. From its pivotal role in

the development of next-generation cancer immunotherapies like PROTACs to its potential as

a scaffold for CNS-active agents, the applications of 3-Aminomethyl-phenylacetic acid are

continually expanding. The protocols and insights provided in this guide are intended to

empower researchers to harness the full potential of this remarkable molecule in their drug

discovery endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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